molecular formula C9H6Cl2N4O2 B13745342 2-(3,4-Dichlorobenzyl)-2H-tetrazole-5-carboxylic acid

2-(3,4-Dichlorobenzyl)-2H-tetrazole-5-carboxylic acid

Cat. No.: B13745342
M. Wt: 273.07 g/mol
InChI Key: IUZJVBHXZOYPOT-UHFFFAOYSA-N
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Description

2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dichlorobenzyl chloride.

    Formation of Tetrazole Ring: The 3,4-dichlorobenzyl chloride is reacted with sodium azide to form the tetrazole ring. This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

    Carboxylation: The resulting tetrazole derivative is then carboxylated using carbon dioxide under high pressure to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Forms alcohol derivatives.

    Substitution: Results in various substituted tetrazole derivatives.

Scientific Research Applications

2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for designing new drugs, particularly those targeting bacterial and fungal infections.

    Agriculture: Employed in the synthesis of agrochemicals for pest control.

    Materials Science: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: It can interfere with metabolic pathways in microorganisms, leading to their death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichloro-benzyl)-2H-tetrazole
  • 2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-methyl
  • 2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-ethyl

Uniqueness

2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its solubility and reactivity compared to its analogs. This makes it more versatile for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H6Cl2N4O2

Molecular Weight

273.07 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]tetrazole-5-carboxylic acid

InChI

InChI=1S/C9H6Cl2N4O2/c10-6-2-1-5(3-7(6)11)4-15-13-8(9(16)17)12-14-15/h1-3H,4H2,(H,16,17)

InChI Key

IUZJVBHXZOYPOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN2N=C(N=N2)C(=O)O)Cl)Cl

Origin of Product

United States

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